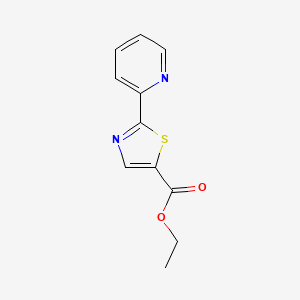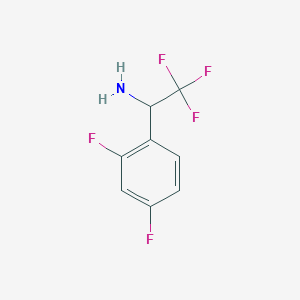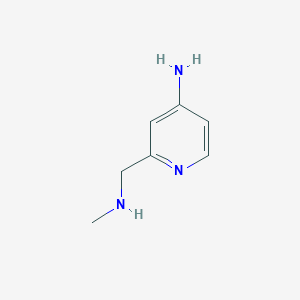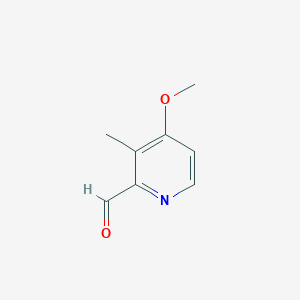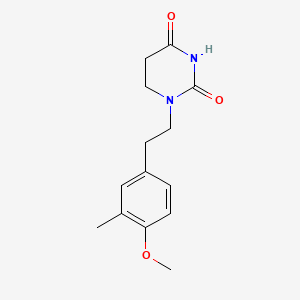![molecular formula C16H11Cl2NO3 B1661250 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- CAS No. 889651-04-1](/img/structure/B1661250.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a dichlorohydroxyphenyl group and an isoindole dione moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dichloro-4-hydroxybenzaldehyde: This intermediate is synthesized through the chlorination of 4-hydroxybenzaldehyde using chlorine gas under controlled conditions.
Formation of 2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: The aldehyde group of 3,5-dichloro-4-hydroxybenzaldehyde is reduced to an alcohol, followed by conversion to the corresponding amine through reductive amination.
Cyclization to Isoindole Dione: The amine is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dichlorohydroxyphenyl group is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Phthalic Anhydride: Used in the cyclization step to form the isoindole dione structure.
2-(3,5-Dichloro-4-hydroxyphenyl)ethylamine: An intermediate in the synthetic route.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]- is unique due to its combined structural features of a dichlorohydroxyphenyl group and an isoindole dione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
889651-04-1 |
|---|---|
Molekularformel |
C16H11Cl2NO3 |
Molekulargewicht |
336.2 |
IUPAC-Name |
2-[2-(3,5-dichloro-4-hydroxyphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-7-9(8-13(18)14(12)20)5-6-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-4,7-8,20H,5-6H2 |
InChI-Schlüssel |
RUKPJKCJRIKFSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC(=C(C(=C3)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)
![Benzamide, 4-[[4-(acetylamino)benzoyl]amino]-N-methyl-](/img/structure/B1661170.png)
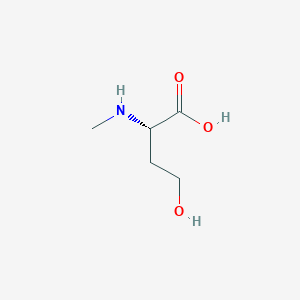

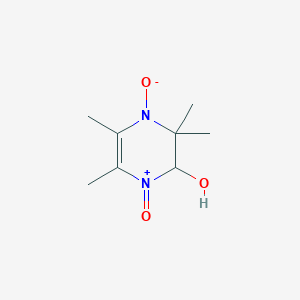
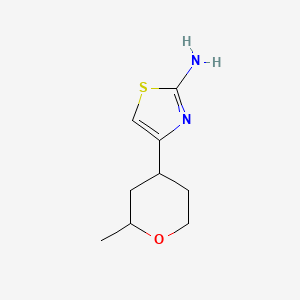
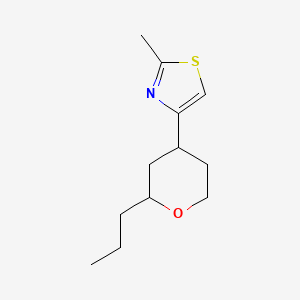
![3-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1661179.png)

